APN (CD13) Inhibitory Potency Compared to Clinical Benchmark Bestatin
The free-base form of the target compound inhibits porcine kidney aminopeptidase N (APN/CD13) with an IC50 of 70 nM [1]. In the same species-matched microsomal assay system, the clinically used APN inhibitor bestatin exhibits an IC50 of 4.08 µM (4,080 nM) [2]. This represents an approximately 58-fold greater potency for the pyridylaminoacetic acid scaffold relative to the historical standard-of-care comparator.
| Evidence Dimension | APN enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 70 nM (0.070 µM) |
| Comparator Or Baseline | Bestatin: IC50 = 4.08 ± 0.35 µM (4,080 nM) |
| Quantified Difference | Approximately 58-fold more potent than bestatin |
| Conditions | Porcine kidney microsomal APN; target compound preincubated 5 min with L-leu-p-nitroanilide substrate for 30 min; bestatin assayed in triplicate with porcine kidney APN |
Why This Matters
For research programs targeting APN/CD13 in angiogenesis or tumor invasion models, the 58-fold potency advantage enables lower working concentrations, reducing solvent-related artifacts and off-target effects.
- [1] BindingDB Entry BDBM50144946 (CHEMBL3763918). IC50: 70 nM. Assay: Inhibition of APN in porcine kidney microsomes, preincubated 5 min, L-leu-p-nitroanilide substrate, 30 min. View Source
- [2] PMC11808297, Table 1. Bestatin IC50 against porcine kidney APN: 4.08 ± 0.35 µM. View Source
